molecular formula C4H12BrN B1243973 Diethylamine hydrobromide CAS No. 6274-12-0

Diethylamine hydrobromide

Cat. No.: B1243973
CAS No.: 6274-12-0
M. Wt: 154.05 g/mol
InChI Key: AATGHKSFEUVOPF-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Diethylamine hydrobromide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is involved in the synthesis of several biomolecules and can act as a nucleophile in Mannich reactions, forming diethylaminomethyl substituents . This compound interacts with enzymes such as acetylcholinesterase, where it can act as an inhibitor, affecting neurotransmission processes . Additionally, this compound can form complexes with metal ions, influencing various biochemical pathways.

Cellular Effects

This compound has notable effects on cellular processes. It can influence cell signaling pathways by interacting with receptors and enzymes involved in neurotransmission . This compound has been observed to affect gene expression by modulating transcription factors and other regulatory proteins. In terms of cellular metabolism, this compound can alter metabolic fluxes by interacting with key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts . This inhibition can affect neurotransmission and other related processes. Additionally, this compound can influence gene expression by binding to transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to high temperatures or strong acids . Long-term exposure to this compound in in vitro studies has shown that it can lead to changes in cellular function, including alterations in cell signaling and metabolism . In in vivo studies, prolonged exposure can result in cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can act as a mild stimulant, affecting neurotransmission and metabolic processes . At higher doses, it can exhibit toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where certain dosages lead to significant changes in cellular function and overall health of the animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic fluxes and levels of key metabolites. The compound can also affect the activity of enzymes involved in amino acid metabolism and neurotransmitter synthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects . The distribution of this compound can be influenced by factors such as pH and the presence of other biomolecules.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be found in the cytoplasm, where it interacts with metabolic enzymes and signaling proteins . Additionally, it can localize to the nucleus, affecting gene expression by interacting with transcription factors and other nuclear proteins . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments.

Preparation Methods

Diethylamine hydrobromide can be synthesized through the reaction of diethylamine with hydrobromic acid. The general synthetic route involves the following steps:

Chemical Reactions Analysis

Diethylamine hydrobromide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include hydrobromic acid, aldehydes, ketones, and acid catalysts. Major products formed from these reactions include imines and reduced organic compounds .

Comparison with Similar Compounds

Diethylamine hydrobromide can be compared with other similar compounds such as:

This compound is unique due to its specific reactivity with hydrobromic acid, which imparts distinct chemical properties and reactivity patterns .

Properties

IUPAC Name

N-ethylethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N.BrH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATGHKSFEUVOPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80878709
Record name DIETHYLAMINE, HYDROBROMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80878709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6274-12-0
Record name Ethanamine, N-ethyl-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6274-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6274-12-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35762
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Record name DIETHYLAMINE, HYDROBROMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80878709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethylammonium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.879
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Diethylamine Hydrobromide contribute to improved perovskite light-emitting diodes (PeLEDs)?

A: this compound (DEABr), alongside other additives, plays a crucial role in enhancing the performance of sky-blue PeLEDs through a defect-passivation strategy []. While the exact mechanism is not fully elucidated in the provided abstract, it suggests that DEABr assists in reducing defects within the perovskite material, ultimately leading to improved efficiency of the LEDs.

Q2: Can you explain the role of this compound in creating water-soluble rosin flux and its advantages for soldering applications?

A: this compound acts as an activator in water-soluble rosin fluxes (WSRFs) []. These fluxes, typically comprising polyethylene glycol (PEG)-rosin derivatives, benefit from the addition of DEABr due to its ability to enhance the flux's activity. This leads to improved wetting ability during soldering, even with low-halide-content formulations. This characteristic is crucial for applications requiring low corrosion and high insulation resistance, essential for electronics manufacturing.

Q3: How does this compound impact the infectivity of Trypanosoma cruzi, the parasite responsible for Chagas disease?

A: Research indicates that this compound exhibits trypanocidal activity against Trypanosoma cruzi []. Specifically, concentrations as low as 50 micromol/L were observed to completely eliminate the parasite in culture within four days. Electron microscopy studies revealed that DEABr causes significant damage to the parasite's cellular structures, including the dilation of perinuclear membranes and swelling of mitochondria. This ultimately disrupts the parasite's membrane functions, impairing its ability to infect host cells and leading to its death.

Q4: What is the effect of this compound on skeletal muscle?

A: Studies utilizing frog sartorius muscles revealed that this compound can induce transient muscle contracture []. This effect is attributed to the drug's ability to release calcium (Ca2+) from specific sites within the muscle, thereby triggering contraction. This release mechanism appears distinct from that of other muscle contracture agents like quinine. Further, DEABr appears to interfere with calcium uptake by the sarcoplasmic reticulum, further contributing to sustained muscle contraction.

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